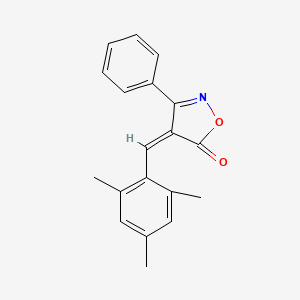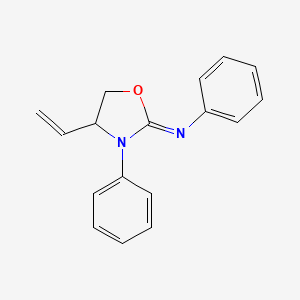
N-(3-Aminopropyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoquinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring, and is functionalized with an aminopropyl group and a phenethyl group. The sulfonamide group attached to the isoquinoline ring further enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of isoquinoline-5-sulfonyl chloride, which is then reacted with phenethylamine to introduce the phenethyl group. The resulting intermediate is further reacted with 3-aminopropylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process. Purification of the final product is usually achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to a sulfinamide or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Thiols, amines; reactions may require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinamides, amines.
Substitution: Thiol-substituted or amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The aminopropyl and phenethyl groups can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N-(3-Aminopropyl)-N-phenethylisoquinoline-5-sulfonamide can be compared with other sulfonamide derivatives and isoquinoline-based compounds:
Similar Compounds: Sulfanilamide, N-(3-Aminopropyl)-N-phenethylamine, Isoquinoline-5-sulfonamide.
Uniqueness: The combination of the isoquinoline core with the aminopropyl and phenethyl groups, along with the sulfonamide functionality, makes this compound unique in its chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
651307-26-5 |
|---|---|
Molekularformel |
C20H23N3O2S |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-(3-aminopropyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C20H23N3O2S/c21-12-5-14-23(15-11-17-6-2-1-3-7-17)26(24,25)20-9-4-8-18-16-22-13-10-19(18)20/h1-4,6-10,13,16H,5,11-12,14-15,21H2 |
InChI-Schlüssel |
MCALMIBTAJVLLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN(CCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine](/img/structure/B12897901.png)

![1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12897906.png)
![3-Fluoro-2-[(oxolan-3-yl)oxy]aniline](/img/structure/B12897911.png)

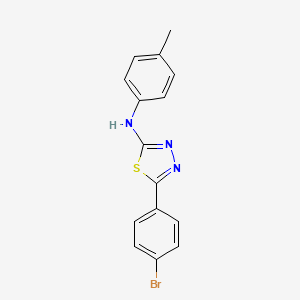


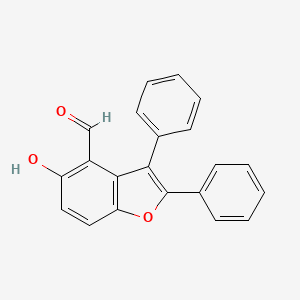
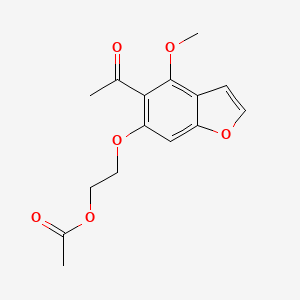
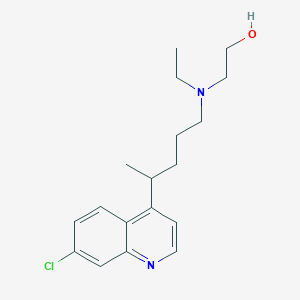
![2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12897966.png)
